N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a compound that features a pyrazole and pyrimidine moiety linked to a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidine ring: The pyrazole derivative is then subjected to a coupling reaction with a pyrimidine precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the nicotinamide linkage:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism by which N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a critical role.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Nicotinamide derivatives: Compounds with a nicotinamide moiety are known for their roles in cellular metabolism and as precursors to NAD+.
Uniqueness
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is unique due to its specific combination of pyrazole, pyrimidine, and nicotinamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10-11(2)21-22(12(10)3)16-18-8-14(9-19-16)20-15(23)13-5-4-6-17-7-13/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQQLXPHGHKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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